

Zibotentan: A Comparative Analysis of Efficacy in Placebo-Controlled Clinical Trials

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Compound of Interest

Compound Name: **Zibotentan**

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Zibotentan, a selective antagonist of the endothelin-A (ETA) receptor, has been investigated across a spectrum of diseases, from various cancers to cardiovascular and renal conditions. This guide provides a comprehensive comparison of the efficacy of **zibotentan** as observed in key placebo-controlled clinical trials. The data presented herein is intended to offer an objective overview to inform future research and drug development efforts.

Efficacy of Zibotentan: A Tabular Comparison

The following tables summarize the primary efficacy outcomes from placebo-controlled clinical trials of **zibotentan** in different therapeutic areas.

Table 1: Zibotentan in Chronic Kidney Disease (ZENITH-CKD Trial)

Efficacy Endpoint	Zibotentan (1.5 mg) + Dapagliflozin (10 mg)	Zibotentan (0.25 mg) + Dapagliflozin (10 mg)	Dapagliflozin (10 mg) + Placebo
Mean Change from Baseline in UACR at Week 12	-52.5% (90% CI: -59.0 to -44.9)	-47.7% (90% CI: -55.7 to -38.2)	Not directly reported
Difference in UACR vs. Dapagliflozin + Placebo	-33.7% (90% CI: -42.5 to -23.5; p<0.001)	-27.0% (90% CI: -38.4 to -13.6; p=0.002)	-
Incidence of Fluid Retention Events	18.4%	8.8%	7.9%

UACR: Urinary Albumin-to-Creatinine Ratio; CI: Confidence Interval.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Zibotentan in Metastatic Castration-Resistant Prostate Cancer (CRPC)

Trial	Efficacy Endpoint	Zibotentan (15 mg) vs. Placebo (HR; 80% CI; p-value)	Zibotentan (10 mg) vs. Placebo (HR; 80% CI; p-value)
Phase II (Pain-free/mildly symptomatic)	Overall Survival	0.76 (0.61-0.94; p=0.103)	0.83 (0.67-1.02; p=0.254)
Time to Progression	No statistical difference	No statistical difference	

HR: Hazard Ratio; CI: Confidence Interval.

Trial	Efficacy Endpoint	Zibotentan (10 mg) vs. Placebo (HR; 95% CI; p-value)
ENTHUSE M0 (Non-metastatic)	Overall Survival	1.13 (0.73-1.76; p=0.589)
Progression-Free Survival	0.89 (0.71-1.12; p=0.330)	

HR: Hazard Ratio; CI: Confidence Interval.

Trial	Efficacy Endpoint	Docetaxel + Zibotentan (10 mg) vs. Docetaxel + Placebo (HR; 95% CI; p-value)
ENTHUSE M1 (Metastatic)	Overall Survival	1.00 (0.84-1.18; p=0.963)

HR: Hazard Ratio; CI: Confidence Interval.

Table 3: Zibotentan in Microvascular Angina

Efficacy Endpoint	Zibotentan (10 mg) vs. Placebo (Mean Difference; 95% CI; p-value)
Treadmill Exercise Duration (seconds)	-4.26 (-19.60 to 11.06; p=0.5871)

CI: Confidence Interval.

Table 4: Zibotentan in Systemic Sclerosis-Associated Chronic Kidney Disease (ZEBRA Trial - ZEBRA 1 Sub-study)

Efficacy Endpoint	Zibotentan vs. Placebo
Change in Estimated Glomerular Filtration Rate (eGFR)	Numerical increase in the zibotentan group and a numerical decline in the placebo group at 26 and 52 weeks.

Note: Specific quantitative data with statistical analysis for eGFR changes were not reported.

Experimental Protocols

A detailed look into the methodologies of the key clinical trials reveals the rigorous frameworks under which **zibotentan**'s efficacy was tested.

ZENITH-CKD (NCT04724837)

This Phase 2b, multicenter, randomized, double-blind, active-controlled study evaluated the efficacy and safety of **zibotentan** in combination with dapagliflozin in patients with chronic kidney disease (CKD).

- Patient Population: Adults with CKD, defined by an estimated glomerular filtration rate (eGFR) ≥ 20 mL/min/1.73 m² and a urinary albumin-to-creatinine ratio (UACR) between 150 and 5000 mg/g. Participants were required to be on a stable dose of an ACE inhibitor or ARB.
- Intervention: Patients were randomized to receive once-daily oral doses of **zibotentan** (1.5 mg or 0.25 mg) in combination with dapagliflozin (10 mg), or dapagliflozin (10 mg) with a placebo for 12 weeks.
- Primary Endpoint: The primary efficacy endpoint was the change from baseline in the log-transformed UACR at week 12.

ENTHUSE M0 (Non-metastatic CRPC)

This Phase III, randomized, double-blind, placebo-controlled study assessed **zibotentan** in patients with non-metastatic castration-resistant prostate cancer (CRPC) who had biochemical progression.

- Patient Population: 1,421 men with non-metastatic CRPC and rising serum PSA levels.
- Intervention: Patients were randomized to receive either **zibotentan** (10 mg) or a placebo once daily.
- Co-primary Endpoints: The primary outcomes were overall survival (OS) and progression-free survival (PFS). The trial was terminated early due to a lack of efficacy at an interim

analysis.

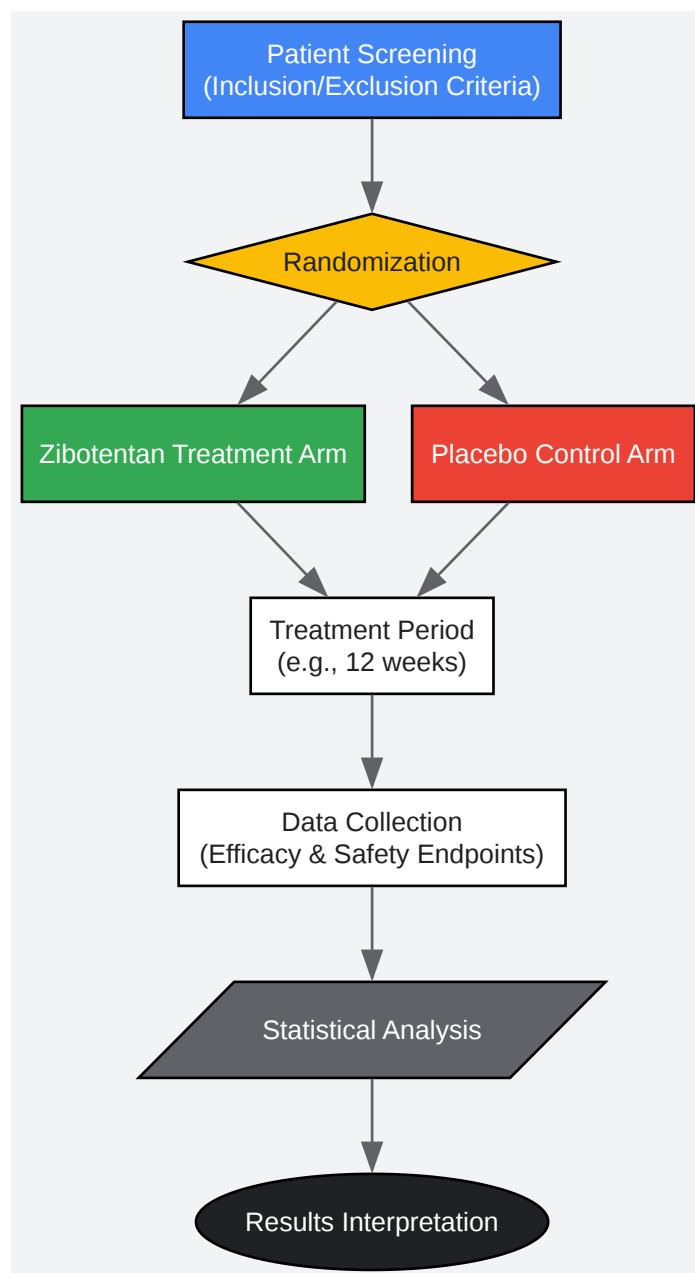
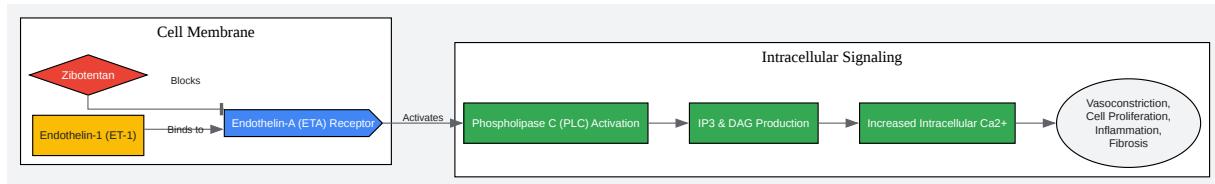
PRIZE (Microvascular Angina)

This was a double-blind, placebo-controlled, sequential crossover trial investigating **zibotentan** in patients with microvascular angina.

- Patient Population: 118 participants with microvascular angina.
- Intervention: Patients received **zibotentan** (10 mg daily) and a placebo for 12 weeks each, in a crossover design.
- Primary Endpoint: The primary outcome was the treadmill exercise duration, measured in seconds, using the Bruce protocol.

Signaling Pathway and Experimental Workflow

Zibotentan exerts its effects by selectively blocking the endothelin-A (ETA) receptor, thereby inhibiting the downstream signaling cascade initiated by endothelin-1 (ET-1).



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